molecular formula C14H11NO5 B1303284 Methyl 2-(4-nitrophenoxy)benzoate CAS No. 212189-50-9

Methyl 2-(4-nitrophenoxy)benzoate

Cat. No.: B1303284
CAS No.: 212189-50-9
M. Wt: 273.24 g/mol
InChI Key: PVVIPSBIFWHOIX-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenoxy)benzoate is an organic compound with the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol. It is known for its unique properties and is often used in scientific experiments. The compound is characterized by a nitrophenoxy group attached to a benzoate ester, which contributes to its distinct chemical behavior.

Scientific Research Applications

Methyl 2-(4-nitrophenoxy)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 2-(4-nitrophenoxy)benzoate” is classified as a warning substance with hazard statements H302, H312, H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-nitrophenoxy)benzoate can be synthesized through a reaction involving 4-fluoronitrophenol and methyl 2-hydroxybenzoate. The reaction is typically carried out in acetonitrile (CH3CN) with potassium carbonate (K2CO3) as a base. The mixture is stirred at 80°C for 24 hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Reduction: Methyl 2-(4-aminophenoxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s behavior and effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 2-(4-aminophenoxy)benzoate: A reduction product of methyl 2-(4-nitrophenoxy)benzoate.

    Methyl 2-(4-chlorophenoxy)benzoate: A similar compound with a chlorophenoxy group instead of a nitrophenoxy group.

Uniqueness: this compound is unique due to its nitrophenoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-(4-nitrophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-14(16)12-4-2-3-5-13(12)20-11-8-6-10(7-9-11)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVIPSBIFWHOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377166
Record name methyl 2-(4-nitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212189-50-9
Record name Benzoic acid, 2-(4-nitrophenoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212189-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(4-nitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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